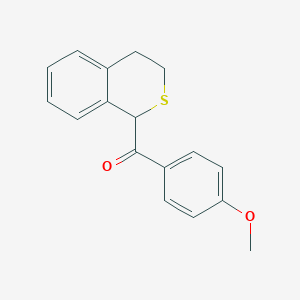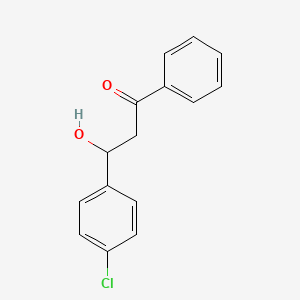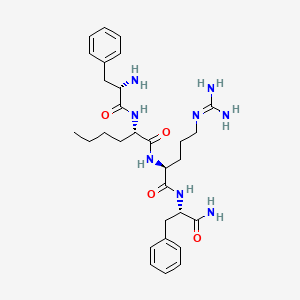
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester: is a complex organic compound that features a carbamate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester typically involves multiple steps. One common method is the nucleophilic substitution reaction where an appropriate phenol derivative reacts with an isocyanate to form the carbamate ester. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, potentially converting it into an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.
Comparación Con Compuestos Similares
Similar Compounds:
2-Phenylethanol: Similar in structure but lacks the carbamate ester group.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring but differs in the side chain structure.
4-Hydroxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of the carbamate ester.
Uniqueness: The presence of both the hydroxyl and carbamate ester groups in (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester makes it unique, providing a combination of reactivity and potential biological activity not found in the similar compounds listed above.
Propiedades
| 83855-47-4 | |
Fórmula molecular |
C15H24N2O4 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
ethyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-4-20-15(19)17-13-7-5-6-8-14(13)21-10-12(18)9-16-11(2)3/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H,17,19) |
Clave InChI |
GOBKGLPHMJOPGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)


![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
